Agn-PC-0ndiwb

Description

Key properties include:

- Molecular formula: Likely resembles C₆H₅BBrClO₂ (based on structurally similar compounds) .

- Physicochemical properties: High gastrointestinal (GI) absorption, moderate bioavailability (score: 0.55), and solubility (~0.24 mg/mL in aqueous solutions) .

- Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and polymer synthesis. Agn-PC-0ndiwb’s bromo- and chloro-substituents suggest utility in targeted catalysis or as intermediates in oncology therapeutics .

Properties

CAS No. |

162137-25-9 |

|---|---|

Molecular Formula |

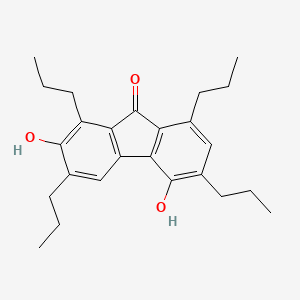

C25H32O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

2,5-dihydroxy-1,3,6,8-tetrapropylfluoren-9-one |

InChI |

InChI=1S/C25H32O3/c1-5-9-15-13-16(10-6-2)24(27)22-19-14-17(11-7-3)23(26)18(12-8-4)21(19)25(28)20(15)22/h13-14,26-27H,5-12H2,1-4H3 |

InChI Key |

QHEJZHLFQSJZSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)O)CCC)O)CCC |

Origin of Product |

United States |

Preparation Methods

Chemical Reduction: This method involves reducing a precursor compound using a reducing agent.

Biological Methods: Utilizing biological systems or organisms to produce the compound.

Photochemical Methods: Using light to drive the chemical reactions necessary for synthesis.

Chemical Reactions Analysis

Agn-PC-0ndiwb undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically using reducing agents.

Substitution: Replacing one functional group in the compound with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as sodium cyanoborohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agn-PC-0ndiwb has a wide range of scientific research applications, including:

Chemistry: Used in various chemical reactions and as a reagent in synthetic chemistry.

Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in industrial processes, including the synthesis of other compounds and materials .

Mechanism of Action

The mechanism of action of Agn-PC-0ndiwb involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings:

Structural Influence on Lipophilicity :

- This compound’s Log P (2.15) is lower than bromo-dichloro analogs (e.g., 2.85 for C₆H₃BBrCl₂O₂), indicating reduced membrane permeability but better aqueous solubility. This balance is critical for oral drug candidates .

- Halogen substitution patterns (e.g., bromo vs. chloro) significantly alter electronic properties and reactivity.

Bioavailability and Solubility: this compound’s bioavailability score (0.55) surpasses bromo-dichloro analogs (0.45), likely due to optimized GI absorption and reduced P-glycoprotein interactions . Higher solubility compared to (3-Bromo-5-chlorophenyl)boronic acid (0.24 vs.

Synthetic Accessibility :

- This compound’s synthesis involves palladium-catalyzed cross-coupling in tetrahydrofuran/water, a method shared with other boronic acids. However, its purity and yield depend on reaction time (1.33 hours) and temperature (75°C) optimization .

Research and Regulatory Considerations

- Bioequivalence (BE) Studies : Regulatory guidelines emphasize that test products (e.g., generics) must match reference products in manufacturing processes and formulation. This compound’s analogs require rigorous analytical validation, including NMR and mass spectrometry, to confirm structural integrity .

- Standardized tables, as advocated in Tables of Spectral Data for Structure Determination of Organic Compounds, would enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.